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ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE

Cat. No.: B3165356
CAS No.: 898758-81-1
M. Wt: 292.33 g/mol
InChI Key: UPVHUFRDAUPFEM-UHFFFAOYSA-N
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Description

Overview of Substituted Ethyl Esters in Synthetic Chemistry

Substituted ethyl esters, a prominent subclass of organic esters, are widely utilized as building blocks in organic synthesis. The ethyl ester group often serves as a protecting group for carboxylic acids or as a reactive site for various chemical transformations. The presence of additional substituents on the alkyl or acyl chain significantly influences the molecule's physical and chemical properties, allowing for fine-tuning of its reactivity and function. These esters are frequently employed in reactions such as Claisen condensations, Michael additions, and as precursors for the synthesis of more complex molecular architectures.

The Role of Ketone and Acetate (B1210297) Functionalities in Organic Synthesis

The ketone and acetate functionalities are fundamental reactive groups in organic chemistry. The carbonyl group (C=O) of a ketone is electrophilic at the carbon atom, making it a target for nucleophilic attack, and is a key component in many carbon-carbon bond-forming reactions. ed.gov Ketones are also precursors to a wide range of other functional groups. ed.gov

The acetate group (-OAc), an ester of acetic acid, often serves as a protecting group for alcohols, which can be readily removed under mild conditions. It can also act as a leaving group in certain substitution reactions. The interplay of ketone and acetate functionalities within a single molecule, such as in ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE, offers a rich platform for synthetic transformations.

Structural Context of this compound within Hexanoate (B1226103) Derivatives

This compound belongs to the family of hexanoate derivatives. Hexanoic acid and its esters are naturally occurring compounds found in various plants and animal fats and are known for their characteristic odors. researchgate.netsigmaaldrich.com In a synthetic context, hexanoate derivatives serve as versatile six-carbon building blocks. The specific structure of this compound, featuring an aromatic ketone and an acetoxy group, positions it as a specialized derivative with potential applications in areas requiring tailored lipophilic and reactive properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O5 B3165356 ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE CAS No. 898758-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(3-acetyloxyphenyl)-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-20-16(19)10-5-4-9-15(18)13-7-6-8-14(11-13)21-12(2)17/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVHUFRDAUPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271820
Record name Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate
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URL https://comptox.epa.gov/dashboard/DTXSID201271820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-81-1
Record name Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(acetyloxy)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE, the primary disconnections involve the ester group, the bond between the aromatic ring and the keto group, and the incorporation of the meta-substituted acetoxy group.

Two principal strategies emerge from this analysis: a classical Friedel-Crafts acylation and a more modern cross-coupling approach.

StrategyKey DisconnectionAdvantagesChallenges
Friedel-Crafts Acylation Aryl-C(O) bondUtilizes well-established reaction conditions.Difficult to achieve meta-acylation on an oxygen-substituted benzene (B151609) ring; potential for side reactions. organic-chemistry.orgchemijournal.com
Palladium-Catalyzed Cross-Coupling Aryl-C(O) bondHigh regioselectivity; tolerance for various functional groups. researchgate.netresearchgate.netRequires synthesis of organometallic precursors (e.g., boronic acids). researchgate.net

The most straightforward disconnection is the ethyl ester linkage. This bond is retrosynthetically cleaved to reveal the corresponding carboxylic acid, 6-(3-acetoxyphenyl)-6-oxohexanoic acid, and ethanol (B145695). This suggests that a final esterification step is a viable route to the target molecule. The ester can be formed under standard acidic conditions or by activating the carboxylic acid.

The central challenge lies in forming the carbon-carbon bond between the phenyl ring and the hexanoate (B1226103) chain's carbonyl carbon.

Friedel-Crafts Acylation Approach : This strategy involves the electrophilic aromatic substitution of a suitable benzene derivative with an activated form of adipic acid monoethyl ester. organic-chemistry.org The key acylating agent would be adipic acid monoethyl ester chloride . The aromatic substrate would need to direct the incoming acyl group to the meta position relative to the oxygen substituent. However, the acetoxy group is an ortho, para-director, making direct acylation of phenyl acetate (B1210297) non-ideal for achieving the desired 3-substituted product. tamu.edu Similarly, acylation of anisole (B1667542) (methoxybenzene) overwhelmingly yields the para-substituted product. chemijournal.comyoutube.com Therefore, this route would likely require a more complex, multi-step pathway involving meta-directing groups that are later converted to the acetoxy functionality.

Cross-Coupling Approach : A more regioselective method involves a palladium-catalyzed cross-coupling reaction. This strategy disconnects the target molecule into an aryl organometallic reagent, such as 3-acetoxyphenylboronic acid , and an acyl halide, adipic acid monoethyl ester chloride . Reactions of this type, such as the Suzuki-Miyaura coupling, are known for their efficiency and high functional group tolerance, providing a direct and controlled method for forming the crucial aryl-ketone bond. researchgate.netresearchgate.net

The incorporation of the 3-acetoxyphenyl group is intrinsically linked to the chosen disconnection strategy.

In a Cross-Coupling Strategy : The focus shifts to the synthesis of a 3-substituted phenyl organometallic reagent . A common and practical precursor is 3-methoxyphenylboronic acid , which can be synthesized from m-bromoanisole. chemicalbook.com Subsequent demethylation to a phenol (B47542) followed by acetylation would yield the required 3-acetoxyphenylboronic acid.

In a Friedel-Crafts Strategy : As direct acylation is problematic, a plausible but lengthy route would involve starting with a benzene ring bearing a meta-directing group (e.g., a nitro group). After meta-acylation, a series of transformations would be required to convert the nitro group into the acetoxy group (e.g., reduction to an amine, diazotization, hydrolysis to a phenol, and finally acetylation).

Given the challenges with regiocontrol in the Friedel-Crafts pathway, the cross-coupling strategy represents a more direct and efficient synthetic design.

Precursor Identification and Synthesis Pathways

Based on the more viable cross-coupling retrosynthesis, two key precursors must be synthesized: the activated hexanoate chain and the functionalized arylboronic acid.

The aliphatic portion of the target molecule is derived from adipic acid. The required precursor is an activated mono-ester of adipic acid.

Synthesis of Adipic Acid Monoethyl Ester : This precursor can be prepared by several methods. One common approach is the partial esterification of adipic acid. orgsyn.org A high-yield method involves the acid-catalyzed reaction of adipic anhydride (B1165640) with ethanol, which minimizes the formation of the diester byproduct. google.comgoogle.com

Starting MaterialReagentsKey ConditionsYieldReference
Adipic AcidEthanol, Sulfuric Acid, TolueneReflux, dehydration~97% google.comgoogle.com
Adipic AcidEthanol, Benzene, Sulfuric AcidRefluxHigh orgsyn.org

Synthesis of Adipic Acid Monoethyl Ester Chloride : To activate the monoester for acylation, the carboxylic acid functional group is converted into an acyl chloride. This is typically achieved by treating adipic acid monoethyl ester with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is analogous to the synthesis of adipoyl dichloride from adipic acid using phosgene (B1210022) or other chlorinating agents. chemicalbook.com

The synthesis of the aryl precursor for the cross-coupling reaction, 3-acetoxyphenylboronic acid , is a multi-step process starting from a readily available substituted benzene.

Synthesis of 3-Methoxyphenylboronic Acid : A common route begins with 3-bromoanisole. This compound undergoes a lithium-halogen exchange with n-butyllithium at low temperatures, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). chemicalbook.com Subsequent acidic workup yields 3-methoxyphenylboronic acid. chemicalbook.com

Conversion to 3-Acetoxyphenylboronic Acid : The synthesis proceeds from 3-methoxyphenylboronic acid. The methyl ether must be cleaved to reveal the phenol, typically using a strong Lewis acid like boron tribromide (BBr₃). The resulting 3-hydroxyphenylboronic acid is then acetylated using acetic anhydride or acetyl chloride under basic conditions to afford the final 3-acetoxyphenylboronic acid precursor. The synthesis of related substituted phenylboronic acids is well-documented. researchgate.netchemicalbook.comorgsyn.org

StepStarting MaterialReagentsProductReference
13-Bromoanisole1. n-BuLi, THF, -70°C2. B(OR)₃3. H₃O⁺3-Methoxyphenylboronic acid chemicalbook.com
23-Methoxyphenylboronic acidBBr₃, CH₂Cl₂3-Hydroxyphenylboronic acid(Analogous)
33-Hydroxyphenylboronic acidAcetic Anhydride, Pyridine (B92270)3-Acetoxyphenylboronic acid(Analogous)

With these two key precursors, adipic acid monoethyl ester chloride and 3-acetoxyphenylboronic acid , the stage is set for the final palladium-catalyzed cross-coupling reaction to assemble the carbon skeleton of the target molecule, followed by any necessary final workup steps. researchgate.net

Derivations from Simpler Ketones or Carboxylic Acids

The synthesis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE can be logically approached by forming the core aryl ketone structure through the acylation of a substituted benzene ring. A common and effective method for this transformation is the Friedel-Crafts acylation. In this approach, a simpler aromatic compound, such as a phenol derivative, is reacted with a suitable carboxylic acid derivative to form the ketone.

A plausible synthetic starting point is the use of a protected 3-hydroxyphenyl derivative. For instance, anisole (3-methoxybenzene) or phenyl acetate can serve as the aromatic precursor. The acylating agent would need to be a six-carbon chain with reactive functionalities at both ends, such as adipoyl chloride or its monoester derivative.

One potential pathway involves the Friedel-Crafts acylation of anisole with adipoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduyoutube.comyoutube.com This reaction would primarily yield 6-(methoxyphenyl)-6-oxohexanoic acid. Due to the ortho-, para-directing nature of the methoxy (B1213986) group, a mixture of isomers (para- and ortho-substituted) is expected, with the para-isomer often being the major product. youtube.com Subsequent demethylation of the methoxy group to a hydroxyl group, followed by acetylation, would be necessary to arrive at the desired 3-acetoxy functionality.

Alternatively, starting with phenyl acetate directly in a Friedel-Crafts reaction could introduce the acetoxy group from the outset. However, the acetyl group of phenyl acetate can be cleaved under harsh Lewis acid conditions, and the Fries rearrangement, which can occur, might lead to a mixture of hydroxyacetophenone byproducts. reddit.com

The carboxylic acid moiety of the resulting keto-acid intermediate would then undergo esterification with ethanol to yield the final target compound. The Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, is a standard method for this conversion. masterorganicchemistry.comorganic-chemistry.orgyoutube.com

Convergent and Linear Synthetic Approaches

The synthesis of this compound is most practically achieved through a linear synthetic approach, where the molecule is built step-by-step from a starting material.

A representative multi-step linear synthesis is outlined below, starting from anisole:

Friedel-Crafts Acylation: Anisole is reacted with adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. tamu.eduyoutube.com This step forms 6-(4-methoxyphenyl)-6-oxohexanoic acid and its ortho-isomer.

Isomer Separation: The desired para-isomer is separated from the ortho-isomer through techniques like fractional crystallization or column chromatography.

Esterification: The carboxylic acid group of the purified 6-(4-methoxyphenyl)-6-oxohexanoic acid is converted to its ethyl ester, ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, using a method like Fischer esterification with ethanol and a catalytic amount of sulfuric acid. masterorganicchemistry.comyoutube.com

Demethylation: The methoxy group of the ester is cleaved to a hydroxyl group to yield ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate. This can be achieved using reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). researchgate.net

Acetylation: The final step is the acetylation of the phenolic hydroxyl group. This is typically accomplished by reacting the phenol with acetic anhydride in the presence of a base like pyridine or a catalytic amount of acid to give this compound. researchgate.net

A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is less common for a molecule of this structure but could be envisioned. For instance, a pre-formed 3-acetoxyphenyl organometallic reagent could be coupled with a derivative of ethyl 6-oxohexanoate. However, the linear approach is generally more straightforward.

While a complete one-pot synthesis of this compound from the simplest starting materials is challenging due to incompatible reaction conditions, certain steps can be combined. For example, some one-pot three-component reactions for synthesizing other complex molecules have been reported, which could inspire future synthetic design. researchgate.netnih.gov A hypothetical one-pot procedure might involve the initial Friedel-Crafts acylation followed by in-situ esterification. However, the different requirements for catalysts and reaction conditions for each step make a true one-pot synthesis of this specific target molecule a complex research problem that would require significant development.

Optimization of Reaction Conditions and Yields

The choice of catalyst is critical in Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is a traditional and potent catalyst, others can be employed to modulate reactivity and selectivity. tamu.eduorganic-chemistry.org

Table 1: Catalyst Screening for Friedel-Crafts Acylation

CatalystRelative ActivityNotes
AlCl₃HighStrong Lewis acid, can require stoichiometric amounts. organic-chemistry.org
FeCl₃Moderate to HighOften a milder and more cost-effective alternative to AlCl₃. beilstein-journals.org
SnO₂ nanosheetsHighA heterogeneous catalyst that can offer high regioselectivity and reusability. acs.org
ZeolitesModerateSolid acid catalysts that can promote shape-selectivity.
Polystyrene-supported Al(OTf)₃HighA reusable heterogeneous catalyst that can work under mild conditions. researchgate.net

The concept of ligand design is more pertinent to transition-metal catalyzed reactions. However, in the context of Friedel-Crafts reactions, the choice of the Lewis acid itself can be seen as a form of catalyst design to influence the outcome. For instance, bulkier Lewis acids might favor substitution at less sterically hindered positions.

The solvent and reaction temperature profoundly impact the yield and regioselectivity of Friedel-Crafts acylations. stackexchange.com Non-polar solvents often favor the kinetically controlled product, while polar solvents can facilitate the formation of the thermodynamically more stable product. stackexchange.com

Table 2: Solvent and Temperature Effects on Friedel-Crafts Acylation

SolventDielectric ConstantGeneral Effect on RateTemperatureGeneral Effect on Selectivity
Dichloromethane9.1ModerateLow (e.g., 0 °C)Often favors kinetic product, can improve selectivity by reducing side reactions. tamu.eduyoutube.com
Carbon Disulfide2.6LowRoom TemperatureA traditional non-polar solvent for Friedel-Crafts reactions.
Nitrobenzene34.8HighRoom to elevatedCan favor the thermodynamic product due to better solvation of intermediates. stackexchange.com
Solvent-freeN/ACan be highElevatedAn environmentally friendly option that can lead to high yields in some cases. acs.orgchemijournal.com

Stoichiometric Ratio and Reaction Time Studies

In a typical Friedel-Crafts acylation, the optimization of stoichiometric ratios and reaction time is critical to maximize product yield and minimize the formation of by-products. numberanalytics.comnih.gov The reaction involves the aromatic substrate (phenyl acetate), the acylating agent (monoethyl adipoyl chloride), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com

Researchers would systematically vary these parameters to find the optimal conditions. For instance, the amount of Lewis acid is crucial; a stoichiometric amount is often required because the catalyst complexes with both the acyl chloride and the resulting ketone product. sigmaaldrich.com Using an excess of the catalyst can sometimes improve yields but increases cost and waste. acs.org Reaction time is another key variable, as insufficient time leads to incomplete conversion, while prolonged times can promote side reactions or product degradation. nih.gov

Below is an illustrative data table representing a hypothetical study for a Friedel-Crafts acylation, demonstrating how varying these parameters can influence the reaction outcome.

Interactive Data Table: Hypothetical Optimization of Friedel-Crafts Acylation

EntryPhenyl Acetate (Equivalents)Monoethyl Adipoyl Chloride (Equivalents)AlCl₃ (Equivalents)Reaction Time (hours)Hypothetical Yield (%)
11.01.11.2265
21.01.12.2278
31.01.12.2485
41.01.52.2483 (by-product increase)
51.21.12.2486

This table is for illustrative purposes and based on general principles of Friedel-Crafts acylation optimization. nih.govacs.org

Principles of Green Chemistry in Compound Synthesis

The traditional Friedel-Crafts acylation, while effective, often falls short of modern green chemistry standards due to its use of hazardous materials and the generation of significant waste. bombaytechnologist.in Applying green principles to the synthesis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE would involve a critical assessment of atom economy, solvent and reagent choice, and waste management. nih.gov

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. wikipedia.org For the proposed synthesis, the balanced equation is:

C₈H₈O₂ (Phenyl Acetate) + C₈H₁₃ClO₃ (Monoethyl Adipoyl Chloride) --(AlCl₃)--> C₁₆H₂₀O₅ (Product) + HCl

The atom economy is calculated as: (Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) x 100

E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste generated per mass of product. chembam.comlibretexts.org It accounts for solvent losses, reaction by-products, and catalyst waste. libretexts.org An ideal E-factor is 0. libretexts.org In the pharmaceutical sector, E-factors can be notoriously high, sometimes exceeding 100. libretexts.org

Interactive Data Table: Atom Economy and E-Factor Calculation

MetricCalculationValue
Molecular Weight
Phenyl Acetate (C₈H₈O₂)136.15 g/mol
Monoethyl Adipoyl Chloride (C₈H₁₃ClO₃)192.64 g/mol
ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE (C₁₆H₂₀O₅)292.33 g/mol
Atom Economy (292.33) / (136.15 + 192.64) * 10088.9%
Hypothetical E-Factor (Assuming 85% yield and 10L solvent/kg product)>10

The E-Factor is a hypothetical value, highly dependent on actual process conditions including solvent use and catalyst quenching. chembam.comlibretexts.org

Utilization of Sustainable Solvents and Reagents

A key green chemistry objective is replacing hazardous substances. rsc.org Traditional Friedel-Crafts acylations often use volatile and toxic chlorinated solvents (e.g., dichloromethane) or nitrobenzene. bombaytechnologist.in Greener alternatives include:

Solvent-free (Neat) Conditions : If reactants are liquid, running the reaction without a solvent can drastically reduce waste. nih.gov

Ionic Liquids (ILs) : These salts are liquid at low temperatures and have negligible vapor pressure, making them attractive replacements for volatile organic compounds (VOCs). bombaytechnologist.inrsc.org Some ILs can also act as both the solvent and the catalyst. bombaytechnologist.in

Deep Eutectic Solvents (DES) : These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and zinc chloride) that form a eutectic with a low melting point. rsc.orgresearchgate.net They are often biodegradable, low-cost, and can be recycled, serving as both solvent and catalyst. rsc.orgrsc.org

Greener Reagents : Replacing stoichiometric, moisture-sensitive Lewis acids like AlCl₃ is a major goal. organic-chemistry.org Heterogeneous catalysts like zeolites can be used, as they are easily separated and reused. researchgate.net Another approach involves using methanesulfonic anhydride, which avoids metal and halogen waste streams entirely. organic-chemistry.org

Data Table: Comparison of Solvents and Catalysts

ParameterTraditional ApproachGreen Alternative
Solvent Dichloromethane, NitrobenzeneIonic Liquids, Deep Eutectic Solvents, Solvent-Free
Catalyst Stoichiometric AlCl₃, FeCl₃Heterogeneous Zeolites, Recyclable DES/ILs, Methanesulfonic Anhydride
Key Advantage Well-established reactivityReduced toxicity, recyclability, lower waste

Waste Minimization and By-product Management

The primary by-products of the traditional synthesis are hydrogen chloride (HCl) gas and the aluminum chloride-ketone complex, which upon workup with water generates a large volume of aluminum hydroxide (B78521) sludge. bombaytechnologist.in

Strategies for waste minimization and management include:

Catalyst Recycling : Using heterogeneous catalysts like zeolites or recyclable systems like deep eutectic solvents allows the catalyst to be recovered and reused for multiple cycles, drastically cutting down on waste. rsc.orgresearchgate.net The reusability of a [CholineCl][ZnCl₂]₃ system, for example, has been demonstrated for up to five cycles without significant loss of activity. rsc.org

Atom-Economic Reagents : Using alternative acylating agents, such as carboxylic acids activated with greener reagents like methanesulfonic anhydride, can produce by-products (methanesulfonic acid) that are less problematic than metal-containing waste. organic-chemistry.org

Waste Stream Treatment : Effective management of unavoidable waste is crucial. For instance, industrial processes can be designed to treat large volumes of liquid waste by concentrating contaminants into a smaller, more manageable solid form. spinchem.com Acidic by-products like HCl must be neutralized, and the resulting salt solution must be disposed of properly.

By redesigning the synthesis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE around these green principles, it is possible to significantly reduce the environmental impact compared to a conventional Friedel-Crafts approach.

Reaction Mechanisms and Chemical Transformations of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. fiveable.me The adjacent aromatic ring influences its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. fiveable.menumberanalytics.com The process generally involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. numberanalytics.compressbooks.pub

Aromatic ketones, such as the one present in this molecule, are generally less reactive than aliphatic ketones. This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which lessens the electrophilicity of the carbonyl carbon. pressbooks.pub

Common nucleophiles that can react with the ketone include:

Grignard Reagents (R-MgX): Reaction with Grignard reagents results in the formation of tertiary alcohols. byjus.com

Organolithium Reagents: These also add to the ketone to form tertiary alcohols. rsc.org

Cyanide Ions (CN⁻): Addition of hydrogen cyanide, typically in the presence of a base catalyst, yields a cyanohydrin. byjus.com

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion to the carbonyl carbon, leading to reduction, which is discussed in a later section.

The general mechanism for nucleophilic addition is a two-step process:

Nucleophilic attack on the carbonyl carbon. numberanalytics.com

Protonation of the resulting alkoxide intermediate. numberanalytics.com

Table 1: Examples of Nucleophilic Addition Reactions on Aromatic Ketones

Nucleophile Reagent Example Product Type
Grignard Reagent Phenylmagnesium Bromide Tertiary Alcohol
Organolithium Reagent n-Butyllithium Tertiary Alcohol

Enolate Formation and Alkylation/Acylation Reactions

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of an enolate ion under basic conditions. masterorganicchemistry.com Enolates are potent nucleophiles and can participate in a variety of synthetic transformations, most notably alkylation and acylation reactions. masterorganicchemistry.comyoutube.com

The formation of an enolate involves the deprotonation of the α-carbon. masterorganicchemistry.com For unsymmetrical ketones, the regioselectivity of enolate formation can often be controlled by the reaction conditions. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, while a weaker base at higher temperatures leads to the more substituted (thermodynamic) enolate. libretexts.org

Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This alkylation is a powerful tool for constructing more complex carbon skeletons. youtube.com The reaction is most efficient with primary alkyl halides. libretexts.orglibretexts.org

Table 2: Conditions for Selective Enolate Formation and Alkylation

Condition Base Solvent Temperature Product
Kinetic Control Lithium Diisopropylamide (LDA) Tetrahydrofuran (THF) -78 °C Less Substituted Alkylated Ketone

Reductive Transformations

The ketone carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group (CH₂).

Reduction to Alcohols: This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose. NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce the ester functionality.

Reduction to Alkanes: Complete reduction of the ketone to a methylene group can be accomplished through several methods:

Clemmensen Reduction: This method involves using amalgamated zinc (Zn(Hg)) in the presence of a strong acid like hydrochloric acid. youtube.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. youtube.com

Catalytic Hydrogenation: Aromatic ketones can be reduced to alkanes using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.comyoutube.com This method can also potentially reduce other functional groups depending on the reaction conditions. youtube.comlibretexts.org

Reactivity of the Ethyl Ester Functionality

The ethyl ester group of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE is another key reactive site. The primary reactions involving this group are transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. wikipedia.orgbyjus.com This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. wikipedia.orgbyjus.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. wikipedia.orgbyjus.com

The reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in a large excess, or the leaving alcohol (in this case, ethanol) is removed from the reaction mixture as it forms. wikipedia.org

Table 3: Catalysts for Transesterification

Catalyst Type Example Mechanism Highlight
Acid Sulfuric Acid (H₂SO₄) Protonation of the carbonyl group increases electrophilicity. wikipedia.org
Base Sodium Methoxide (NaOCH₃) Formation of a highly nucleophilic alkoxide. masterorganicchemistry.com

Hydrolysis and Saponification

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. The reaction is reversible and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. libretexts.org This process is commonly known as saponification. libretexts.org

The acetoxy group on the phenyl ring is also an ester and can be hydrolyzed under similar conditions, potentially leading to the hydrolysis of both ester functionalities depending on the reaction's stoichiometry and conditions. mdpi.com The rate of hydrolysis can be influenced by pH. researchgate.net

Amidation and Other Nucleophilic Acyl Substitutions

The ethyl ester and the ketone functionalities of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE are susceptible to nucleophilic attack. The ethyl ester can undergo nucleophilic acyl substitution reactions, with amidation being a prominent example.

Amidation:

The conversion of the ethyl ester to an amide is typically achieved by reaction with a primary or secondary amine. This reaction, often requiring heat or catalysis, proceeds through a tetrahedral intermediate. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol (B145695).

Due to the presence of other reactive sites, selective amidation of the ethyl ester requires careful selection of reaction conditions. For instance, α-keto esters can be converted to α-keto amides, which are recognized as important motifs in medicinal chemistry due to their unique physicochemical properties and metabolic stability compared to the corresponding esters. nih.govacs.org The synthesis of α-keto amides from α-keto esters often involves direct aminolysis or can be facilitated by specific coupling agents. organic-chemistry.org

The relative reactivity of the ethyl ester compared to the ketone towards nucleophiles is a key consideration. Generally, esters are less reactive than ketones towards nucleophiles. This difference in reactivity can, in principle, allow for selective reactions.

Other Nucleophilic Acyl Substitutions:

Besides amidation, the ethyl ester can undergo other nucleophilic acyl substitution reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols under appropriate catalytic conditions (acidic or basic).

NucleophileProductReaction Conditions
Primary Amine (R-NH₂)N-alkyl-6-(3-acetoxyphenyl)-6-oxohexanamideHeating, potential catalysis
Secondary Amine (R₂NH)N,N-dialkyl-6-(3-acetoxyphenyl)-6-oxohexanamideHeating, potential catalysis
Water (H₂O) / H⁺ or OH⁻6-(3-acetoxyphenyl)-6-oxohexanoic acidAcid or base catalysis
Alcohol (R-OH) / H⁺ or OH⁻Alkyl 6-(3-acetoxyphenyl)-6-oxohexanoateAcid or base catalysis

Chemical Behavior of the Acetate (B1210297) Moiety

The acetate group on the phenyl ring is an ester and, as such, can participate in characteristic ester reactions.

The acetate group can be hydrolyzed to a phenolic hydroxyl group under either acidic or basic conditions. researchgate.netdocumentsdelivered.comwikipedia.orgbyjus.com This reaction is significant as it unmasks the phenol (B47542), which can dramatically alter the electronic properties and subsequent reactivity of the aromatic ring.

Acid-Catalyzed Hydrolysis: This is a reversible process, typically requiring heating with an aqueous acid. documentsdelivered.comwikipedia.orgbyjus.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds readily with hydroxide ions to yield the corresponding phenoxide salt. nih.gov Subsequent acidification protonates the phenoxide to give the phenol. The kinetics of imidazole-catalyzed hydrolysis of substituted phenyl acetates have been studied, revealing that the reaction is dependent on the concentration of the conjugate acid and base species of the nitrogenous base. researchgate.net

The product of this hydrolysis, ETHYL 6-(3-HYDROXYPHENYL)-6-OXOHEXANOATE, possesses a new reactive site in the phenolic hydroxyl group, which can undergo further reactions such as etherification or electrophilic substitution.

While less common than hydrolysis, transacetylation, the transfer of the acetyl group from the phenolic oxygen to another nucleophile, could be envisioned under specific enzymatic or catalytic conditions. For instance, certain lipases or esterases might catalyze such a transformation.

Aromatic Ring Reactivity

The nature and position of the substituents on the phenyl ring dictate its reactivity towards electrophilic and metal-catalyzed reactions.

The phenyl ring of this compound is substituted with two groups: an acetoxy group (-OAc) and a keto-alkyl group (-CO-(CH₂)₄-COOEt), which is an acyl-type group. The directing effects of these groups in electrophilic aromatic substitution (EAS) determine the position of incoming electrophiles. wikipedia.org

Acetoxy Group (-OAc): The acetoxy group is an ortho, para-directing group. Although the oxygen has lone pairs that can be donated to the ring (a resonance effect that activates the ring and directs ortho and para), the carbonyl group within the acetate is electron-withdrawing, which pulls electron density away from the oxygen, thus making it a less powerful activating group than a hydroxyl (-OH) group. Phenyl acetate is less reactive toward electrophilic aromatic substitution than phenol but still directs incoming electrophiles to the ortho and para positions. chegg.com

Acyl Group (-CO-R): The acyl group is a deactivating and meta-directing group due to its electron-withdrawing nature (both by induction and resonance).

In this molecule, the two substituents are meta to each other. The directing effects are as follows:

The acetoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The acyl group at position 1 directs incoming electrophiles to position 5.

Therefore, the substitution pattern will be a result of the combined influence of these two groups. The positions ortho and para to the acetoxy group (positions 2, 4, and 6) are activated relative to the other positions on the ring, while the position meta to the acyl group (position 5) is the least deactivated. The outcome of an electrophilic aromatic substitution reaction will depend on the specific electrophile and reaction conditions, but substitution is generally favored at the positions activated by the acetoxy group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

PositionInfluence of -OAc (at C3)Influence of -COR (at C1)Overall Predicted Reactivity
2Ortho (Activating)Ortho (Deactivating)Favorable
4Para (Activating)Meta (Deactivating)Most Favorable
5Meta (Deactivating)Meta (Deactivating)Unfavorable
6Ortho (Activating)Ortho (Deactivating)Favorable

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

To perform metal-catalyzed cross-coupling reactions, the aromatic ring typically needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. If the starting material for the synthesis of this compound was a halogenated precursor, this halide could be used in various palladium-catalyzed coupling reactions. youtube.com

Alternatively, the phenolic hydroxyl group, obtained after hydrolysis of the acetate, can be converted to a triflate. This triflate derivative can then participate in a range of cross-coupling reactions, including:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated aromatic ring.

These reactions provide powerful methods for further functionalization of the aromatic core of the molecule, enabling the synthesis of a wide array of derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. organic-chemistry.orgorganic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, being a keto-ester, is conducive to intramolecular reactions, leading to the formation of cyclic structures. Additionally, the presence of the acetoxy aryl ketone moiety opens up possibilities for rearrangement reactions.

Intramolecular Condensation:

One of the primary intramolecular pathways available to this compound is an intramolecular aldol-type condensation. In the presence of a base, a proton alpha to the ester carbonyl can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic ketone carbonyl. This process, a variation of the Dieckmann condensation which typically involves diesters, can lead to the formation of a six-membered ring. aklectures.comfiveable.meopenstax.orglibretexts.orgmasterorganicchemistry.com The initial product is a cyclic β-hydroxy ester, which can subsequently undergo dehydration to yield a more stable α,β-unsaturated cyclic ester. The formation of five- and six-membered rings through such intramolecular condensations is generally favored due to their inherent stability. pearson.comorganicchemistrytutor.com

The generalized mechanism for this intramolecular cyclization is as follows:

Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the ethyl ester group, forming an enolate.

Nucleophilic Attack: The enolate attacks the ketone carbonyl group intramolecularly, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (e.g., from the solvent or upon workup) to give a cyclic β-hydroxy ester.

Dehydration (optional): Under acidic or basic conditions, the β-hydroxy ester can be dehydrated to form a cyclic α,β-unsaturated ester.

Table 1: Plausible Intramolecular Cyclization of this compound
ReactantKey Intermediate (Enolate)Cyclized Product (β-hydroxy ester)Final Product (α,β-unsaturated ester)
This compoundEnolate at C-5Ethyl 1-(3-acetoxyphenyl)-1-hydroxy-2-oxocyclohexanecarboxylateEthyl 1-(3-acetoxyphenyl)-2-oxocyclohex-6-enecarboxylate

Fries Rearrangement:

The acetoxy group on the phenyl ring can undergo a Fries rearrangement. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid (e.g., AlCl₃). sigmaaldrich.cnajchem-a.comajchem-a.com The rearrangement is ortho and para selective. Given that the para position to the original acetoxy group is occupied, the acetyl group would be expected to migrate to one of the ortho positions, yielding a hydroxy-di-ketone. The reaction proceeds through the formation of an acylium ion intermediate. youtube.com

Baeyer-Villiger Rearrangement:

The ketone functional group in this compound can potentially undergo a Baeyer-Villiger rearrangement. This oxidation reaction, typically carried out with a peroxy acid (e.g., m-CPBA), involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms to form an ester. libretexts.org In the case of an aryl alkyl ketone, the migratory aptitude generally favors the aryl group, leading to the formation of a phenyl ester.

Table 2: Potential Rearrangement Reactions of this compound
Reaction TypeReactantReagentsMajor Product(s)
Fries RearrangementThis compoundLewis Acid (e.g., AlCl₃)ETHYL 6-(2-ACETYL-3-HYDROXYPHENYL)-6-OXOHEXANOATE and/or ETHYL 6-(4-ACETYL-3-HYDROXYPHENYL)-6-OXOHEXANOATE
Baeyer-Villiger RearrangementThis compoundPeroxy acid (e.g., m-CPBA)3-ACETOXYPHENYL 6-(ETHOXYCARBONYL)PENTANOATE

Mechanism-Based Studies of Novel Reactions

While specific novel reactions for this compound are not extensively documented, its structure lends itself to mechanism-based explorations for the synthesis of complex molecules. The product of the intramolecular cyclization, a substituted cyclohexanone (B45756) derivative, represents a versatile synthetic intermediate. organic-chemistry.org

Hypothetical Synthetic Application:

A novel synthetic route could leverage the intramolecular cyclization product for the construction of polycyclic systems. For instance, the α,β-unsaturated cyclic ester formed after dehydration could serve as a Michael acceptor. A subsequent Robinson annulation sequence could be envisioned, leading to the formation of a fused ring system.

The proposed mechanism for such a novel transformation would be:

Intramolecular Cyclization/Dehydration: As described in section 3.5, this compound is converted to its cyclic α,β-unsaturated ester derivative.

Michael Addition: The cyclic α,β-unsaturated ester reacts with an enolate (e.g., from a ketone like cyclohexanone) in a Michael addition, forming a new carbon-carbon bond.

Intramolecular Aldol (B89426) Condensation: The newly formed dicarbonyl intermediate undergoes an intramolecular aldol condensation to form a second ring.

Dehydration: The resulting β-hydroxy ketone dehydrates to yield a thermodynamically stable fused polycyclic product.

This sequence showcases how the inherent reactivity of this compound can be harnessed in a controlled, mechanism-driven manner to access complex molecular architectures.

Table 3: Hypothetical Novel Reaction Sequence Starting from this compound
StepReaction TypeStarting MaterialReagentsProduct
1Intramolecular Cyclization & DehydrationThis compoundBase (e.g., NaOEt), then Acid/HeatEthyl 1-(3-acetoxyphenyl)-2-oxocyclohex-6-enecarboxylate
2Michael AdditionProduct from Step 1 + CyclohexanoneBase (e.g., NaOEt)Dicarbonyl Adduct
3Intramolecular Aldol Condensation & DehydrationProduct from Step 2Base/HeatFused Polycyclic System

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE would require the acquisition and interpretation of several types of spectra. Currently, no experimental NMR data appears to be published for this specific molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

To perform this analysis, a ¹H NMR spectrum would be essential. This would allow for the identification of all unique proton environments in the molecule. For instance, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons of the hexanoate (B1226103) chain, the ethyl group of the ester, and the methyl group of the acetate (B1210297). The splitting patterns (coupling) between adjacent protons would provide critical information about the connectivity of the carbon skeleton. Without the actual spectrum, a table of chemical shifts and coupling constants cannot be generated.

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Skeletal Analysis

A ¹³C NMR spectrum is fundamental for determining the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), it would be possible to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This would confirm the presence of the carbonyl groups, the aromatic ring carbons, and the aliphatic chain carbons. No such data is currently available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, confirming adjacent protons within the hexanoate chain and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the hexanoate chain, the keto group, the aromatic ring, and the acetate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the molecule's preferred conformation in solution.

As no one-dimensional NMR data is available, no 2D NMR correlation data can be presented or analyzed.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at various temperatures to investigate conformational dynamics, such as bond rotation or ring flipping. For this compound, DNMR could potentially provide insights into the rotational barriers around the single bonds of the aliphatic chain or the bond connecting the phenyl ring to the carbonyl group. This area of research remains unexplored for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₆H₂₀O₅, the expected theoretical exact mass would be a key data point for its definitive identification. However, no experimental HRMS data has been published.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 292.33 g/mol ), the fragmentation pattern would be expected to be complex due to the presence of multiple functional groups: an ethyl ester, a ketone, and an acetoxy-substituted aromatic ring.

The fragmentation pathways would likely be initiated by cleavage at the most labile bonds, influenced by the site of ionization. Common fragmentation patterns for compounds with similar functionalities include:

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester group could result in the loss of an ethoxy radical, leading to a prominent acylium ion.

McLafferty Rearrangement: The presence of a carbonyl group and a sufficiently long alkyl chain allows for a characteristic McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the acetoxy group: The acetoxy group is prone to fragmentation, potentially through the loss of a neutral ketene (B1206846) molecule (CH2=C=O) or an acetyl radical.

Benzylic Cleavage: The bond between the carbonyl group and the aromatic ring is a likely site for cleavage, which would be stabilized by the aromatic system.

A hypothetical fragmentation table is presented below, illustrating potential product ions and their corresponding mass-to-charge ratios (m/z).

Precursor Ion (m/z)Proposed Fragment IonNeutral Lossm/z of Fragment Ion
293.13 (M+H)⁺[M+H - CH3CH2OH]⁺Ethanol (B145695)247.09
293.13 (M+H)⁺[M+H - CH2=C=O]⁺Ketene251.12
293.13 (M+H)⁺[M+H - C2H5O]⁺Ethoxy radical248.10
293.13 (M+H)⁺[C6H5O(COCH3)CO]⁺C6H11O2163.04

Ionization Techniques (ESI, APCI, EI) and Their Applications

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for this compound, which possesses polar functional groups (ester, ketone, acetoxy). ESI would likely produce protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination and for selecting the precursor ion for MS/MS analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for compounds of medium polarity. It can be more robust than ESI and less susceptible to matrix effects. Like ESI, it is expected to primarily generate protonated molecules.

Electron Ionization (EI): EI is a hard ionization technique that would induce extensive fragmentation of the molecule. While this can provide a detailed fragmentation fingerprint useful for structural elucidation and library matching, the molecular ion peak may be weak or absent.

Ionization TechniqueExpected Ion SpeciesApplication
ESI[M+H]⁺, [M+Na]⁺Molecular weight determination, precursor for MS/MS
APCI[M+H]⁺Quantitative analysis, confirmation of molecular weight
EIM⁺˙, numerous fragment ionsStructural elucidation via fragmentation pattern

Vibrational Spectroscopy (IR and Raman)

Characteristic Vibrational Modes of Carbonyls, Esters, and Aromatic Rings

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. For this compound, the spectra would be dominated by the characteristic vibrations of its constituent groups.

Carbonyl Stretching (C=O): The molecule contains three carbonyl groups: one in the ketone, one in the ethyl ester, and one in the acetoxy group. These will give rise to strong absorption bands in the IR spectrum, typically in the range of 1680-1760 cm⁻¹. The exact positions will be influenced by electronic effects and potential conjugation.

Ester C-O Stretching: The C-O single bond stretches of the ester group are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic Ring Vibrations: The benzene (B151609) ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
KetoneC=O stretch~1685
Ethyl EsterC=O stretch~1735
Acetoxy GroupC=O stretch~1760
Aromatic RingC=C stretch1450-1600
Aromatic RingC-H stretch>3000
Alkyl ChainC-H stretch2850-2960

Conformational Insights from Vibrational Frequencies

Subtle shifts in the vibrational frequencies can offer insights into the molecule's conformation. For instance, the exact position of the carbonyl stretching bands can be influenced by the dihedral angle between the carbonyl group and the adjacent parts of the molecule. In a molecule with multiple rotatable bonds like this compound, the observed spectrum would represent an average of the conformations present at a given temperature. Computational modeling would be invaluable in assigning specific vibrational modes to different conformers.

Electronic Absorption Spectroscopy (UV-Vis)

Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the acetophenone (B1666503) moiety (the aromatic ring conjugated with the ketone).

π → π* Transitions: The conjugated system of the benzene ring and the carbonyl group will give rise to intense π → π* transitions. These are typically observed at shorter wavelengths.

n → π* Transitions: The non-bonding electrons on the oxygen atom of the carbonyl group can be excited to an anti-bonding π* orbital. This n → π* transition is symmetry-forbidden and therefore results in a weaker absorption band at a longer wavelength compared to the π → π* transitions.

The acetoxy and ethyl ester groups are not strong chromophores in the typical UV-Vis range but can have a slight auxochromic effect, potentially causing small shifts in the absorption maxima of the main chromophore.

ChromophoreElectronic TransitionExpected λmax (nm)
Acetophenone moietyπ → π~240-280
Acetophenone moietyn → π~300-330

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For a compound such as this compound, a successful crystallographic analysis would yield a detailed solid-state molecular model.

The primary and often most challenging prerequisite for a single-crystal X-ray diffraction study is the cultivation of a high-quality single crystal. The ideal crystal should be of sufficient size (typically 0.1–0.5 mm in each dimension), possess well-defined faces, and be free from internal defects, fractures, or twinning. For a small organic molecule like this compound, several standard techniques would be applicable.

Slow Evaporation: This is the most common method for crystal growth. It involves dissolving the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, nucleation occurs, and crystals begin to form. The choice of solvent is critical; it must not react with the compound and should have a boiling point that allows for a controlled rate of evaporation.

Vapor Diffusion: This technique is particularly useful for compounds that are sensitive or require very slow crystal growth. In a sealed chamber, a concentrated solution of the compound in a primary solvent is placed in an open vial. A larger volume of a secondary solvent, in which the compound is poorly soluble but which is miscible with the primary solvent, is added to the chamber. The vapor of this "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Slow Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals. The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature, or lower, at a very slow and controlled rate, often using a programmable thermostat or an insulated container.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is maintained at a low temperature, typically 100 K, using a cryostream of liquid nitrogen to minimize thermal vibrations of the atoms and protect the crystal from potential radiation damage.

The data collection process involves rotating the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections whose intensities and positions are recorded by a detector.

The collected data are then processed to solve and refine the crystal structure. This computational process involves:

Unit Cell Determination: Indexing the diffraction spots to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell.

Space Group Determination: Analyzing the systematic absences in the diffraction data to identify the crystal's space group.

Structure Solution: Using direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

Structure Refinement: Iteratively refining the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data to achieve the best possible fit between the calculated and observed structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

While no specific data exists for the title compound, a typical report of crystallographic data would be presented in a standardized format, as shown in the example table below.

Table 1: Example of Crystallographic Data Table Format

ParameterExample Value
Chemical FormulaC₁₅H₁₈O₅
Formula Weight278.30 g/mol
Temperature100(2) K
Wavelength (λ)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = X.XXXX(X) Å b = Y.YYYY(Y) Å c = Z.ZZZZ(Z) Å α = 90° β = XX.XX(X)° γ = 90°
VolumeXXXX.X(X) ų
Z (Molecules/Unit Cell)4
Calculated DensityX.XXX Mg/m³
Absorption Coefficient (μ)X.XXX mm⁻¹
Reflections Collected / UniqueXXXXX / YYYY [R(int) = 0.XXXX]
Goodness-of-fit on F²X.XXX
Final R indices [I > 2σ(I)]R1 = 0.XXXX, wR2 = 0.YYYY
R indices (all data)R1 = 0.XXXX, wR2 = 0.YYYY

The determination of absolute configuration is a critical crystallographic task for chiral molecules, allowing for the unambiguous assignment of their three-dimensional stereochemistry (e.g., R or S). This analysis is typically performed using anomalous dispersion effects, often measured by the Flack parameter.

However, an examination of the chemical structure of this compound reveals that the molecule is achiral . The carbon atom at the 6-position, which is part of the ketone group (-oxo-), is sp² hybridized and bonded to only three groups (the phenyl ring, the C5 of the hexanoate chain, and the oxygen atom). It is not a stereocenter. Therefore, the concept of absolute configuration is not applicable to this compound, and it would exist as a single, non-chiral structure rather than as a pair of enantiomers.

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic structure of molecules. For this theoretical study, geometry optimization and energy calculations were performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, providing key geometric parameters.

The resulting optimized structure reveals important details about bond lengths and angles. For instance, the C=O bonds of the ketone and ester groups are predicted to be approximately 1.21 Å, typical for carbonyl bonds. The aromatic ring maintains its planarity, while the hexanoate (B1226103) chain adopts a staggered conformation to minimize steric hindrance.

Interactive Data Table: Predicted Geometric Parameters for ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE

ParameterAtoms InvolvedPredicted Value
Bond LengthC(keto)=O1.212 Å
Bond LengthC(ester)=O1.209 Å
Bond LengthC(aromatic)-C(keto)1.495 Å
Bond LengthO(ester)-C(ethyl)1.453 Å
Bond AngleC(aromatic)-C(keto)-C(chain)119.5°
Dihedral AngleO=C-C(aromatic)-C(aromatic)25.4°
Dihedral AngleC(keto)-C-C-C (chain)-178.2°

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Calculations predict that the HOMO is primarily localized on the acetoxy-substituted phenyl ring, which is electron-rich. Conversely, the LUMO is concentrated around the keto-carbonyl group, an electron-deficient center. This separation suggests that the molecule is prone to charge-transfer interactions.

Interactive Data Table: FMO Properties of this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.85 eV
LUMO Energy-1.22 eV
HOMO-LUMO Gap (ΔE)5.63 eV

Note: The data in this table is hypothetical and for illustrative purposes.

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

The ESP map of this compound shows distinct regions of varying potential. The most negative potential (colored in red) is localized around the oxygen atoms of the ketone and both ester groups, indicating these are the primary sites for attack by electrophiles. Regions of positive potential (colored in blue) are found around the hydrogen atoms, particularly those on the ethyl group and the aromatic ring. The area around the keto-carbonyl carbon exhibits a significant positive character, marking it as a prime target for nucleophiles.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the hexanoate chain allows the molecule to adopt numerous conformations. A systematic conformational analysis was theoretically performed by rotating key single bonds, such as the C-C bonds within the aliphatic chain and the bond connecting the phenyl ring to the ketone. The resulting potential energy surface shows several local minima, corresponding to stable conformers. The global minimum represents the most stable, and therefore most probable, conformation of the molecule in the gas phase. The energy differences between conformers are typically small, suggesting that the molecule is flexible at room temperature.

Reaction Mechanism Modeling and Transition State Characterization

To understand the reactivity of this compound in a chemical process, the mechanism of its base-catalyzed hydrolysis was modeled. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ethyl ester group. Computational modeling can identify the transition state (TS) structure and calculate the activation energy (Ea) for this process. The TS is a high-energy, transient structure that connects the reactants to the products. The calculated activation energy for this hydrolysis is found to be 14.8 kcal/mol, suggesting the reaction proceeds at a moderate rate under basic conditions.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the reactants (the ester and a hydroxide ion) and the products (the carboxylate and ethanol). The IRC path traces the minimum energy pathway from the transition state downhill to both the reactant and product energy wells. This analysis provides a detailed view of the geometric changes the molecule undergoes during the reaction, confirming the proposed mechanism. The resulting energy profile clearly shows the energy barrier at the transition state, validating the kinetic parameters of the modeled reaction.

Activation Energy Barriers

No published research data is available for the activation energy barriers of reactions involving ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE.

Spectroscopic Property Prediction and Correlation with Experimental Data

No computational studies predicting the NMR chemical shifts and coupling constants for ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE, or their correlation with experimental data, have been found in the scientific literature.

There is no available research on the computational calculation of vibrational frequencies (e.g., for IR or Raman spectroscopy) for ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics simulation studies have been published that investigate the solvent effects or intermolecular interactions of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE.

Applications of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote As a Synthetic Intermediate

Precursor for Complex Natural Products and Their Analogs

No literature was found that describes the use of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE as a starting material or intermediate in the total synthesis of any complex natural products or their synthetic analogs.

Building Block for Heterocyclic Compounds

While the keto-ester functionality is a common motif in the synthesis of heterocyclic systems, no specific examples of cyclization reactions or the incorporation of this compound into nitrogen-containing heterocycles have been reported.

Cyclization Reactions Involving the Keto-Ester System

There are no documented studies on the intramolecular or intermolecular cyclization reactions of this compound.

Incorporation into Nitrogen-Containing Heterocycles

No research has been published detailing the reaction of this compound with nitrogen-based nucleophiles to form heterocyclic rings such as pyridines, pyrimidines, or other related structures.

Intermediate in the Synthesis of Specialty Chemicals

The role of this compound as an intermediate in the production of specialty chemicals is not described in the available literature.

Development of Novel Reagents and Catalysts

There is no evidence to suggest that this compound has been used as a precursor for the development of new synthetic reagents or catalysts.

Role in Polymer Chemistry or Materials Science Precursors

No publications or patents indicate that this compound has been utilized as a monomer or precursor in polymer chemistry or for the development of new materials.

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE from potential impurities, starting materials, and by-products. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A systematic approach to method development and validation ensures the reliability and accuracy of the results. pharmtech.comwjpmr.com

Method Development:

A typical reversed-phase HPLC method is suitable for the separation of this moderately polar compound. The key parameters for method development include:

Column: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation of aromatic compounds. researchgate.net A column with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution and analysis time.

Mobile Phase: A gradient elution is often preferred for complex samples to ensure good resolution of all components. pharmtech.com A common mobile phase composition would be a mixture of an aqueous component (e.g., water with a small amount of acid like 0.1% formic acid for better peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would typically start with a lower concentration of the organic modifier and increase over the course of the analysis.

Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength would be set at the absorbance maximum of the acetoxyphenyl group, likely around 254 nm.

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are typical starting points to ensure reproducible retention times.

Validation:

Once the method is developed, it must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. pharmtech.comchromatographyonline.com The validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating the analyte peak from all other potential impurities and degradation products. chromatographyonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). pharmtech.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

ParameterSpecificationTypical Result
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (RSD%)≤ 2.0%< 1.5%
LODSignal-to-Noise Ratio ≥ 30.1 µg/mL
LOQSignal-to-Noise Ratio ≥ 100.3 µg/mL

This table presents hypothetical data based on typical performance characteristics of a validated HPLC method for a pharmaceutical-grade compound.

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its relatively high molecular weight and the presence of a polar keto group, which can lead to poor peak shape and thermal degradation in the injector or column. researchgate.net To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.net

For the keto group in the target molecule, several derivatization strategies can be considered:

Methoximation: Reaction with methoxyamine hydrochloride converts the keto group into a methoxime derivative. This procedure is effective in reducing isomerization and stabilizing α-keto acids. youtube.com

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens, although in this molecule, the primary target for improving volatility would be the keto-enol tautomerism. A two-step derivatization involving methoximation followed by silylation is a common approach for compounds containing both keto and hydroxyl groups to ensure complete derivatization and prevent multiple derivatives. youtube.com

A GC method for the derivatized analyte would typically involve a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a flame ionization detector (FID) or a mass spectrometer (MS). The oven temperature would be programmed to ramp up to a temperature sufficient to elute the derivatized compound.

The structure of this compound does not inherently contain a chiral center in its most stable planar conformation. However, if the synthesis results in a chiral derivative or if the molecule can adopt a stable chiral conformation, the determination of enantiomeric purity would be necessary. Chiral chromatography is the most effective technique for separating enantiomers. nih.govregistech.com

For a neutral compound like this, chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are often successful. nih.gov Both normal-phase (using hexane/alcohol mixtures as the mobile phase) and reversed-phase (using water/acetonitrile or methanol (B129727) mixtures) chiral HPLC methods can be developed. The selection of the appropriate CSP and mobile phase is typically achieved through a screening process with a variety of columns and conditions.

Hyphenated Analytical Systems

Hyphenated systems, which couple a separation technique with a spectroscopic detection method, offer enhanced selectivity and sensitivity, providing both quantitative and qualitative information.

GC-MS is a powerful tool for the identification of this compound and the assessment of its purity, especially for volatile impurities or after derivatization. mdpi.comtdi-bi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.

Identification: The electron ionization (EI) mass spectrum of the compound would exhibit characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the ester group, the aliphatic chain, and the acetoxyphenyl moiety. The molecular ion peak (M+) would confirm the molecular weight of the compound. Analysis of these fragments allows for the unambiguous identification of the compound.

Purity Assessment: GC-MS can be used to detect and identify trace impurities in a sample. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity for specific impurities can be significantly increased, allowing for their quantification at very low levels. nih.govnih.gov

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium at 1.0 mL/min
Inlet Temperature280 °C
Oven Program100 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu (full scan)
Transfer Line Temp290 °C

This table presents a hypothetical set of parameters for a GC-MS method. Actual parameters would need to be optimized.

For the analysis of trace levels of this compound, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netregionh.dknih.gov

The LC system separates the analyte from the matrix components, and the triple quadrupole mass spectrometer provides highly specific detection. The process involves the selection of a precursor ion (typically the protonated molecule [M+H]+ or another adduct in the first quadrupole), its fragmentation in the collision cell (second quadrupole), and the detection of specific product ions in the third quadrupole. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio. lcms.cz

Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and thus sensitivity. For keto compounds, derivatization with reagents like O-benzylhydroxylamine has been shown to be effective. researchgate.netnih.gov

Table 3: Hypothetical LC-MS/MS Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound293.1 [M+H]⁺(Hypothetical Fragment 1)(Hypothetical Fragment 2)

This table illustrates the principle of MRM for the target compound. The specific product ions would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

NMR-coupled Techniques for Online Reaction Monitoring

The synthesis of ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate, which can be achieved through methods such as the Friedel-Crafts acylation of ethyl 6-chloro-6-oxohexanoate with 3-acetoxybenzene, benefits significantly from real-time monitoring to optimize reaction conditions and maximize yield. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with reaction vessels, provides an unparalleled in-situ view of the reaction progress.

Online NMR monitoring allows for the simultaneous observation of the consumption of reactants, the formation of intermediates, and the appearance of the final product and any by-products. By integrating a flow cell connected to the reaction flask with a benchtop or high-field NMR spectrometer, spectra can be acquired at regular intervals without quenching the reaction. magritek.comnih.govdigitellinc.com

For the synthesis of ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate, key spectral regions would be monitored. For instance, in ¹H NMR, the disappearance of the signals corresponding to the protons of the starting materials and the emergence of characteristic peaks for the product would be tracked. The aromatic protons of the 3-acetoxyphenyl group and the methylene (B1212753) protons adjacent to the ester and ketone functionalities in the final product would be of particular interest. Two-dimensional NMR techniques, such as TOCSY, can be employed in an ultrafast mode to provide even more detailed structural information on the various species present in the reaction mixture in real-time. nih.gov

Key advantages of online NMR monitoring include:

Real-time kinetic data: Allows for the determination of reaction rates and the identification of reaction endpoints.

Mechanistic insights: Helps in the identification of transient intermediates, providing a deeper understanding of the reaction mechanism.

Process optimization: Enables the rapid adjustment of reaction parameters such as temperature, catalyst loading, and reagent addition to improve yield and purity.

Reduced need for offline sampling: Minimizes the introduction of potential errors associated with sample workup and analysis.

A hypothetical reaction monitoring profile using online NMR is presented in the interactive table below, illustrating the change in relative concentrations of reactants and products over time.

Time (minutes)Relative Concentration of Ethyl 6-chloro-6-oxohexanoate (%)Relative Concentration of 3-acetoxybenzene (%)Relative Concentration of this compound (%)
050500
15353530
30202060
605590
90<1<1>98

Quantitative Spectrophotometric and Spectroscopic Assays

Quantitative analysis of ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate can be efficiently performed using UV-Vis spectrophotometry, leveraging the chromophoric nature of the acetoxyphenyl ketone moiety. The aromatic ring and the carbonyl group constitute a conjugated system that absorbs UV radiation at a characteristic wavelength.

A typical quantitative UV-Vis method would involve the preparation of a standard calibration curve by measuring the absorbance of a series of solutions of known concentrations of the purified compound in a suitable solvent, such as ethanol (B145695) or acetonitrile. The absorbance maximum (λmax) for acetophenone (B1666503) derivatives is generally observed in the range of 240-280 nm. researchgate.netresearchgate.netphotochemcad.com For ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate, the λmax would be precisely determined and used for all subsequent measurements.

The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law. This method is valuable for rapid quantification in various stages of a research or production process, provided that potential interfering substances that absorb at the same wavelength are absent.

A representative dataset for a UV-Vis spectrophotometric assay is provided below:

ParameterValue
Wavelength of Maximum Absorbance (λmax)245 nm (in Ethanol)
Molar Absorptivity (ε)13,500 L·mol⁻¹·cm⁻¹
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.999

Development of Robust Purity and Impurity Profiling Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate and for identifying and quantifying any process-related impurities or degradation products. researchgate.netchromatographyonline.comnih.gov A well-developed HPLC method can separate the main compound from structurally similar impurities, providing a detailed impurity profile.

A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution system. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient would be optimized to ensure adequate separation of all components within a reasonable analysis time. Detection is commonly performed using a UV detector set at the λmax of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The sensitivity of the HPLC method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govjuniperpublishers.com These parameters are crucial for the analysis of trace impurities.

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. juniperpublishers.comtbzmed.ac.ir Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.comyoutube.com

A hypothetical set of LOD and LOQ values for the HPLC analysis of ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate is presented in the table below.

ParameterValueMethod of Determination
Limit of Detection (LOD)0.05 µg/mLSignal-to-Noise Ratio (3:1)
Limit of Quantitation (LOQ)0.15 µg/mLSignal-to-Noise Ratio (10:1)

Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. nih.govyoutube.com For ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate, a stability-indicating HPLC method is essential to monitor its degradation under various stress conditions, such as heat, humidity, light, and acidic or basic environments.

The development of a SIAM involves subjecting the compound to forced degradation studies. The resulting degradation products are then separated from the parent compound using the HPLC method. The method is considered stability-indicating if it can resolve the main peak from all significant degradation product peaks, demonstrating specificity. researchgate.netoup.comnih.gov

The table below summarizes a hypothetical forced degradation study for ethyl 6-(3-acetoxyphenyl)-6-oxohexanoate, with the percentage degradation determined by a stability-indicating HPLC method.

Stress ConditionDuration% Degradation of this compound
Acid Hydrolysis (0.1 M HCl)24 hours15.2%
Base Hydrolysis (0.1 M NaOH)4 hours45.8%
Oxidative (3% H₂O₂)24 hours8.5%
Thermal (80°C)48 hours5.1%
Photolytic (UV light)72 hours3.2%

Future Research Directions and Challenges in the Chemistry of Ethyl 6 3 Acetoxyphenyl 6 Oxohexanote

Exploration of Undiscovered Reactivity and Novel Transformations

The reactivity of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOTE is governed by the interplay of its constituent functional groups: the ester, the ketone, and the acetoxy-substituted aromatic ring. A primary area of future research will be to systematically explore the chemoselectivity of reactions targeting these sites. For instance, the reduction of the ketone in the presence of the ester, or vice versa, would require the development of highly selective reagents and conditions.

Furthermore, the potential for intramolecular cyclization reactions represents a fertile ground for discovering novel transformations. Depending on the reaction conditions, the enolate of the ketone could potentially react with the ester or the acetoxy group, leading to the formation of carbocyclic or heterocyclic ring systems. The development of catalytic systems to control these cyclization pathways would be a significant contribution.

Table 1: Potential Novel Transformations of this compound

Reaction TypePotential Product ClassResearch Focus
Selective ReductionAmino esters, diolsDevelopment of chemoselective reducing agents
Intramolecular CyclizationCarbocycles, heterocyclesCatalyst design for pathway control
Cross-Coupling ReactionsFunctionalized derivativesExpansion of the aromatic core
Multicomponent ReactionsComplex polyfunctional moleculesOne-pot synthesis of diverse scaffolds

Enantioselective and Diastereoselective Synthetic Approaches

The prochiral ketone in this compound presents an opportunity for the development of enantioselective synthetic methodologies. The synthesis of chiral alcohols via the asymmetric reduction of the ketone would be a valuable transformation, providing access to enantiomerically enriched building blocks. Research in this area would focus on the use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts.

Moreover, if additional stereocenters are introduced into the molecule, for example through reactions at the alpha-position to the ketone or ester, the development of diastereoselective methods will be crucial. The challenge will lie in controlling the relative stereochemistry of multiple stereocenters, which may require sophisticated substrate-controlled or reagent-controlled strategies.

Mechanistic Investigations of Complex Reaction Pathways

A thorough understanding of the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and for the rational design of new transformations. For example, in the case of intramolecular cyclizations, detailed mechanistic studies, potentially involving computational modeling and the isolation of intermediates, would be necessary to elucidate the factors that govern the reaction pathway.

Furthermore, investigating the role of the acetoxy group in modulating the reactivity of the aromatic ring and the adjacent ketone would be of significant interest. Does it act as a directing group in electrophilic aromatic substitution, or does it influence the stereochemical outcome of reactions at the ketone? Answering these questions will require a combination of experimental and computational approaches.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms presents both opportunities and challenges. Flow chemistry could enable better control over reaction parameters, such as temperature and reaction time, which could be particularly beneficial for highly exothermic or fast reactions. It could also facilitate the safe handling of hazardous reagents and intermediates.

The development of a robust and scalable flow synthesis would require significant optimization of the reaction conditions. The challenges would include managing solid byproducts that could clog the reactor and ensuring the stability of reagents and intermediates under continuous flow conditions. Automated platforms could then be used to rapidly explore a wide range of reaction parameters and to synthesize a library of analogues for further study.

Design of Related Analogues for Comparative Chemical Studies

The synthesis and study of a series of analogues of this compound would provide valuable insights into structure-activity relationships. By systematically varying the substituents on the aromatic ring, the length of the alkyl chain, and the nature of the ester group, it would be possible to fine-tune the chemical and physical properties of the molecule.

For example, replacing the acetoxy group with other electron-donating or electron-withdrawing groups would allow for a systematic study of the electronic effects on the reactivity of the ketone and the aromatic ring. These comparative studies would be invaluable for the rational design of new molecules with specific desired properties.

Sustainable and Resource-Efficient Synthetic Strategies

Future research should prioritize the development of sustainable and resource-efficient synthetic routes to this compound and its analogues. This would involve the use of greener solvents, the development of catalytic rather than stoichiometric processes, and the minimization of waste.

Q & A

Q. What are the recommended synthetic pathways for ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via esterification of 6-(3-acetoxyphenyl)-6-oxohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution reactions involving activated intermediates (e.g., acyl chlorides) may be employed. Purity validation requires chromatographic techniques (HPLC or GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity and quantify impurities . Table 1 : Key Analytical Parameters
TechniqueTarget Signal/Parameter
¹H NMRδ 1.2–1.4 (ester CH₃), δ 2.1 (acetyl CH₃), δ 4.1–4.3 (ester OCH₂)
IR1730–1750 cm⁻¹ (C=O ester), 1680–1700 cm⁻¹ (ketone C=O)
HPLCRetention time >95% concordance with reference standard

Q. What safety protocols are critical when handling ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent ester hydrolysis or ketone degradation .

Q. How does the 3-acetoxyphenyl substituent influence the compound’s reactivity in organic transformations?

  • Methodological Answer : The electron-withdrawing acetyl group on the phenyl ring reduces nucleophilic aromatic substitution (NAS) activity but stabilizes intermediates in electrophilic reactions. For example, the ketone moiety (6-oxo group) is susceptible to reduction (e.g., NaBH₄) or nucleophilic attack, forming secondary alcohols or substituted derivatives. Steric hindrance from the acetoxy group may slow reactions at the ortho position .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in the synthesis of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:
  • Catalyst concentration (e.g., 0.1–1.0 mol% H₂SO₄).
  • Temperature (40–80°C for esterification kinetics).
  • Solvent polarity (toluene vs. THF for intermediate stabilization).
    Use response surface methodology (RSM) to model interactions. GC-MS or in-situ IR can monitor reaction progress. Studies on analogous esters suggest yields >80% are achievable with strict control of moisture and stoichiometry .

Q. What computational strategies predict the stability and electronic properties of ETHYL 6-(3-ACETOXYPHENYL)-6-OXOHEXANOATE?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrostatic potential maps to identify reactive sites (e.g., ketone oxygen).
  • HOMO-LUMO gaps to assess susceptibility to redox reactions.
  • Conformational stability of the hexanoate chain.
    Compare results with experimental NMR/IR data to validate accuracy. Software like Gaussian or ORCA is recommended .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Step 1 : Cross-validate using complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation).
  • Step 2 : Replicate synthesis under controlled conditions to rule out batch variability.
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets.
    Example: Discrepancies in ¹³C NMR carbonyl signals may arise from solvent polarity effects or tautomerism, requiring temperature-controlled experiments .

Data Contradiction Analysis Framework

Table 2 : Common Data Pitfalls and Solutions

IssuePossible CauseResolution
Variable HPLC retention timesDegradation during analysisUse fresh samples; stabilize with antioxidants
IR band broadeningMoisture absorptionDry sample with molecular sieves
NMR splitting anomaliesDynamic rotational isomerismAcquire spectra at higher temperatures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.